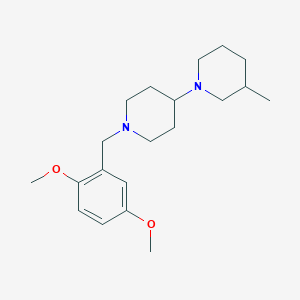
1'-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine, commonly known as DMMDA, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the well-known psychedelic compound, mescaline, and has been found to have similar effects on the human mind and body. DMMDA has been the subject of extensive scientific research, particularly in the fields of pharmacology and neuroscience. In
Mechanism of Action
The exact mechanism of action of DMMDA is not fully understood, but it is believed to act primarily as a 5-HT2A receptor agonist. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA has also been found to have affinity for other receptors such as 5-HT2C, 5-HT1A, and dopamine receptors.
Biochemical and Physiological Effects:
DMMDA has been found to induce a range of effects on the human mind and body. These effects include altered perception, mood, and cognition. DMMDA has also been found to cause changes in heart rate, blood pressure, and body temperature. It has been suggested that these effects are due to the activation of 5-HT2A receptors in the brain.
Advantages and Limitations for Lab Experiments
DMMDA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its effects are well-characterized. DMMDA has also been found to have a relatively low toxicity profile in animal studies. However, DMMDA is a controlled substance in many countries, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on DMMDA. One area of interest is its potential as a therapeutic agent for mental health disorders such as depression, anxiety, and addiction. DMMDA has also been investigated as a potential tool for studying the neural basis of consciousness. Another area of interest is the development of new synthetic analogs of DMMDA with improved pharmacological properties.
Conclusion:
DMMDA is a synthetic compound that has been extensively studied for its psychoactive properties. It has been found to have effects similar to mescaline and has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. DMMDA has also been used in receptor binding studies to investigate its affinity for various receptors in the brain. While DMMDA has several advantages as a research tool, its availability is limited due to its status as a controlled substance in many countries. Nevertheless, DMMDA remains an important compound for investigating the neural basis of consciousness and for the development of new therapeutic agents for mental health disorders.
Synthesis Methods
DMMDA can be synthesized through a multi-step process starting from 2,5-dimethoxybenzaldehyde and 3-methylpiperidine. The first step involves the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzyl cyanide through a reaction with cyanide ion. The second step involves the reaction of 2,5-dimethoxybenzyl cyanide with 3-methylpiperidine in the presence of a reducing agent like lithium aluminum hydride. The final step involves the hydrolysis of the resulting intermediate to yield DMMDA.
Scientific Research Applications
DMMDA has been extensively studied for its psychoactive properties and has been found to have effects similar to mescaline. It has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. DMMDA has also been used in receptor binding studies to investigate its affinity for various receptors in the brain.
properties
Product Name |
1'-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine |
|---|---|
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-13-19(23-2)6-7-20(17)24-3/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3 |
InChI Key |
FJQPONIXXJOYOL-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)

